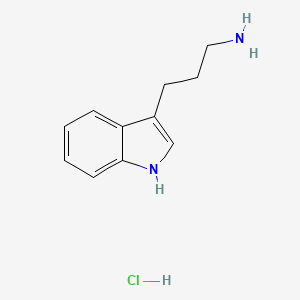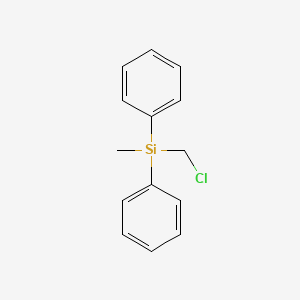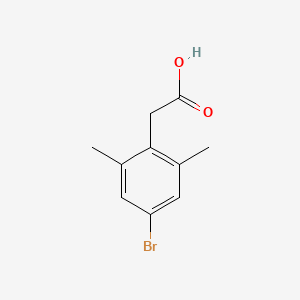
diethyl 2-(2-chloroethyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 2-(2-chloroethyl)propanedioate can be synthesized through the alkylation of diethyl malonate with 2-chloroethyl chloride. The reaction typically involves the use of a strong base, such as sodium ethoxide, to generate the enolate ion from diethyl malonate. The enolate ion then undergoes nucleophilic substitution with 2-chloroethyl chloride to form the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but may involve optimized reaction conditions and larger-scale equipment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(2-chloroethyl)propanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloroethyl group.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium ethoxide in ethanol is commonly used to generate the enolate ion for nucleophilic substitution reactions.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Decarboxylation: Heating the compound in the presence of a suitable catalyst can facilitate decarboxylation.
Major Products Formed
Nucleophilic Substitution: The major product is the substituted malonic ester.
Hydrolysis: The major products are the corresponding carboxylic acids.
Decarboxylation: The major product is the substituted monocarboxylic acid.
Applications De Recherche Scientifique
Diethyl 2-(2-chloroethyl)propanedioate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of diethyl 2-(2-chloroethyl)propanedioate involves its conversion to reactive intermediates through nucleophilic substitution and other reactions. The enolate ion generated from the compound can participate in various chemical transformations, leading to the formation of new carbon-carbon bonds and other functional groups . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl (3-chloropropyl)malonate: Similar in structure but with a different alkyl chain length.
Tris (2-chloroethyl)-orthoformate: Contains multiple chloroethyl groups but differs in its core structure.
Uniqueness
Diethyl 2-(2-chloroethyl)propanedioate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility in organic synthesis and its applications in various fields make it a valuable compound for scientific research and industrial use .
Propriétés
Numéro CAS |
18719-42-1 |
|---|---|
Formule moléculaire |
C9H15ClO4 |
Poids moléculaire |
222.66 g/mol |
Nom IUPAC |
diethyl 2-(2-chloroethyl)propanedioate |
InChI |
InChI=1S/C9H15ClO4/c1-3-13-8(11)7(5-6-10)9(12)14-4-2/h7H,3-6H2,1-2H3 |
Clé InChI |
ZBNRVCJGKAZEQW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CCCl)C(=O)OCC |
SMILES canonique |
CCOC(=O)C(CCCl)C(=O)OCC |
| 18719-42-1 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















